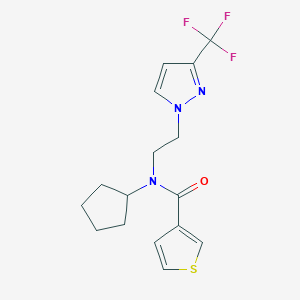
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H18F3N3OS and its molecular weight is 357.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18F3N3OS, with a molecular weight of 357.4 g/mol. The compound features a cyclopentyl group, a trifluoromethyl-substituted pyrazole, and a thiophene moiety, which contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways. The trifluoromethyl group enhances binding affinity to enzymes such as cyclooxygenase (COX) and various kinases involved in inflammatory responses. The thiophene moiety may also participate in hydrogen bonding interactions that modulate the activity of target proteins.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNFα, contributing to reduced inflammation.
Table 1: Inhibitory Concentrations (IC50) Against Pro-inflammatory Cytokines
| Cytokine | IC50 (µM) |
|---|---|
| IL-6 | 0.067 |
| TNFα | 0.044 |
These values indicate that the compound has a potent effect on cytokine production, comparable to other known anti-inflammatory agents.
Anticancer Activity
In addition to its anti-inflammatory effects, this compound has shown promise in cancer research. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in glioblastoma cells.
Case Study: Glioblastoma Cell Line
A study assessed the efficacy of this compound on glioblastoma cells (U87MG). The results revealed:
- Cell Viability Reduction: A dose-dependent decrease in cell viability was observed with an IC50 value of approximately 0.005 µM.
- Mechanism of Action: The compound was found to activate apoptotic pathways, evidenced by increased levels of cleaved caspase-3.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparative Biological Activities
| Compound Name | Anti-inflammatory IC50 (µM) | Anticancer IC50 (µM) |
|---|---|---|
| Compound A | 0.067 | 0.005 |
| Compound B | 0.050 | 0.010 |
| This compound | 0.044 | 0.005 |
This table highlights the competitive efficacy of this compound compared to other compounds in terms of both anti-inflammatory and anticancer activities.
属性
IUPAC Name |
N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3OS/c17-16(18,19)14-5-7-21(20-14)8-9-22(13-3-1-2-4-13)15(23)12-6-10-24-11-12/h5-7,10-11,13H,1-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWJXNJBWICNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













